
Syringic acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Syringic acid-d6 is a deuterated form of syringic acid, a naturally occurring phenolic compound found in various plants, including rice, olives, and walnuts . The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Syringic acid-d6 can be synthesized through several methods. One common approach involves the methylation of gallic acid using a methyl donor such as S-adenosyl methionine (SAM) in the presence of an O-methyltransferase enzyme . The reaction conditions typically include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves chemical synthesis due to the high demand for purity and yield. The process may include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully monitored to achieve high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Syringic acid-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form syringaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to syringol or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Syringaldehyde, syringic acid quinone.
Reduction: Syringol, syringic alcohol.
Substitution: Various alkylated or acylated syringic acid derivatives.
Aplicaciones Científicas De Investigación
Syringic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Medicine: Studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of syringic acid-d6 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: It modulates signaling pathways such as AMPK/PGC-1α/Fndc5 and CREB/BDNF, which are involved in neuroprotection and cognitive function.
Comparación Con Compuestos Similares
Syringic acid-d6 is unique due to its deuterated nature, which enhances its stability and makes it suitable for specific analytical techniques. Similar compounds include:
Gallic Acid: A precursor in the synthesis of syringic acid.
Protocatechuic Acid: Another phenolic acid with similar antioxidant properties.
p-Hydroxybenzoic Acid: Shares structural similarities and biological activities.
These compounds share common features but differ in their specific applications and molecular interactions.
Propiedades
Fórmula molecular |
C9H10O5 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)/i1D3,2D3 |
Clave InChI |
JMSVCTWVEWCHDZ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


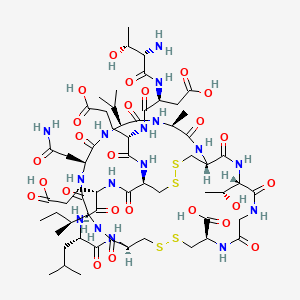
![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
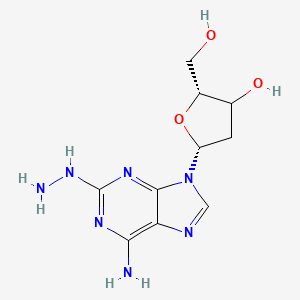

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)
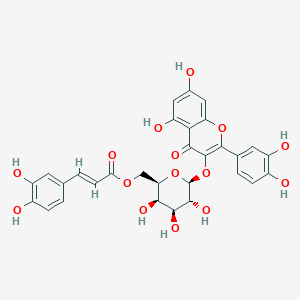
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)

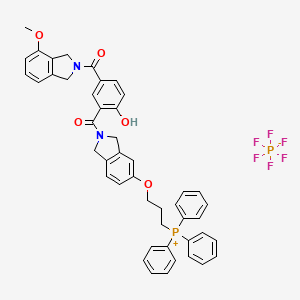

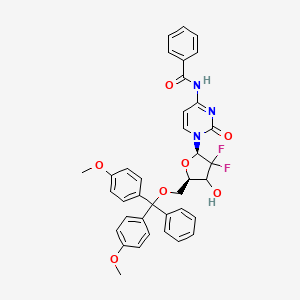
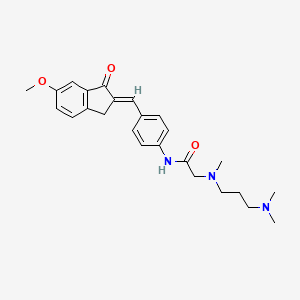
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
